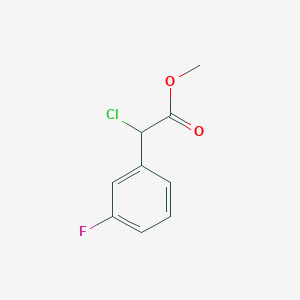

Methyl 2-chloro-2-(3-fluorophenyl)acetate

Description

BenchChem offers high-quality Methyl 2-chloro-2-(3-fluorophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-2-(3-fluorophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloro-2-(3-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGZIEJDQLKLCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249616-03-2 | |

| Record name | methyl 2-chloro-2-(3-fluorophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-chloro-2-(3-fluorophenyl)acetate (CAS: 1249616-03-2): Synthesis, Reactivity, and Applications in Thienopyridine-Based Drug Development

Executive Summary

Methyl 2-chloro-2-(3-fluorophenyl)acetate is a highly reactive α-chloro ester utilized extensively as an electrophilic building block in advanced medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Characterized by its unique substitution pattern, this compound serves as a critical intermediate in the development of novel thienopyridine derivatives, including next-generation antiplatelet agents and targeted oncology drugs such as RON (Recepteur d'Origine Nantais) kinase inhibitors[1]. This technical guide provides an in-depth analysis of its physicochemical properties, molecular logic, validated synthetic methodologies, and step-by-step experimental protocols.

Physicochemical Properties & Molecular Logic

To effectively utilize methyl 2-chloro-2-(3-fluorophenyl)acetate in synthetic routes, one must understand how its structural features dictate its reactivity.

| Property | Value / Description |

| IUPAC Name | Methyl 2-chloro-2-(3-fluorophenyl)acetate |

| CAS Number | 1249616-03-2 |

| Molecular Formula | C9H8ClFO2 |

| Molecular Weight | 202.61 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Electrophilicity | High (Activated benzylic α-chloro ester) |

Mechanistic Insight: The Meta-Fluoro Effect The reactivity of the benzylic carbon is governed by the electron-withdrawing nature of both the ester group and the halogen atom. In standard clopidogrel synthesis, a 2-chlorophenyl group is used, which introduces significant steric hindrance during the SN2 alkylation step. In contrast, the 3-fluoro (meta-fluoro) substitution in this analog exerts a strong inductive electron-withdrawing effect (-I) without the steric bulk of an ortho-substituent. Because fluorine's resonance donation (+R) primarily affects the ortho and para positions, the meta position is left purely electron-deficient. This enhances the electrophilicity of the benzylic carbon, accelerating nucleophilic attack by secondary amines while maintaining metabolic stability against CYP450-mediated oxidation[1].

Synthetic Methodologies

The synthesis of α-chloroarylacetates requires precise control to avoid over-chlorination or ester hydrolysis. The most reliable, self-validating protocol involves a two-step sequence: esterification of the corresponding phenylacetic acid followed by radical α-chlorination[2].

Causality in Reagent Selection: While direct chlorination with Cl2 gas is possible, it often leads to poor regioselectivity and over-chlorination at the benzylic position. Sulfuryl chloride (SO2Cl2) is the preferred reagent because it acts as a controlled, liquid source of chlorine radicals when initiated by AIBN (Azobisisobutyronitrile). The evolution of SO2 and HCl gases serves as a visual, self-validating indicator of reaction progress—when gas evolution ceases, the radical chain reaction is complete.

Synthetic route to Methyl 2-chloro-2-(3-fluorophenyl)acetate via esterification and chlorination.

Application in Medicinal Chemistry: Thienopyridine Alkylation

Thienopyridines are a privileged scaffold in pharmacology. Historically known for their antiplatelet aggregation activity via irreversible P2Y12 ADP receptor antagonism (e.g., clopidogrel, prasugrel)[3], recent research has repurposed this scaffold for oncology. Specifically, thienopyridine derivatives synthesized from α-chloro esters have demonstrated potent inhibitory activity against tumorigenic RON splice variants, showing excellent in vitro kinase inhibition and in vivo antineoplastic efficacy[1].

Methyl 2-chloro-2-(3-fluorophenyl)acetate acts as the crucial electrophile that links the 3-fluorophenylacetate pharmacophore to the nitrogen of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core via an SN2 mechanism.

SN2 alkylation of thienopyridine using Methyl 2-chloro-2-(3-fluorophenyl)acetate.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2-chloro-2-(3-fluorophenyl)acetate

Objective: Convert 3-fluorophenylacetic acid to the α-chloro methyl ester via a 2[2].

-

Esterification: Dissolve 3-fluorophenylacetic acid (10.0 g, 64.9 mmol) in anhydrous methanol (100 mL). Cool the reaction flask to 0 °C using an ice bath.

-

Activation: Dropwise, add thionyl chloride (SOCl2) (5.6 mL, 77.8 mmol) over 30 minutes. The reaction is self-validating; the cessation of vigorous bubbling indicates complete addition.

-

Reflux: Heat the mixture to reflux (65 °C) for 4 hours. Concentrate under reduced pressure to yield methyl 3-fluorophenylacetate as a pale oil.

-

Radical Chlorination: Dissolve the crude ester in anhydrous dichloromethane (50 mL). Add sulfuryl chloride (SO2Cl2) (6.3 mL, 77.8 mmol) and a catalytic amount of AIBN (0.1 g).

-

Initiation: Heat the mixture to 40–50 °C. The reaction will evolve gas (SO2 and HCl). Stir for 6 hours until gas evolution ceases.

-

Workup & Purification: Quench with saturated aqueous NaHCO3 (carefully, to avoid excessive foaming). Extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate. Purify via vacuum distillation to obtain the title compound[2].

Protocol B: SN2 Alkylation of Thienopyridine

Objective: Synthesize a 3-fluoro clopidogrel analog/RON kinase inhibitor intermediate[1].

-

Preparation: In a dry, round-bottom flask, suspend 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (5.0 g, 28.5 mmol) and anhydrous potassium carbonate (K2CO3) (9.8 g, 71.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (50 mL).

-

Electrophile Addition: Stir for 30 minutes at room temperature to liberate the free base. Dropwise, add methyl 2-chloro-2-(3-fluorophenyl)acetate (6.0 g, 29.6 mmol) dissolved in 10 mL of DMF.

-

Heating: Heat the reaction mixture to 80 °C for 12 hours. The high temperature provides the activation energy required to overcome the steric hindrance of the benzylic substitution.

-

Isolation: Cool to room temperature, dilute with water (200 mL), and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF.

-

Validation: Dry over MgSO4, concentrate, and verify the product via 1H NMR. Successful alkylation is confirmed by the disappearance of the benzylic CH-Cl singlet at ~5.3 ppm and the appearance of the new benzylic CH-N singlet at ~4.8 ppm[2].

Safety, Handling, & Stability

-

Hazards: As an α-chloro ester, this compound is a potent alkylating agent and a severe lachrymator. It causes severe skin burns and eye damage upon contact.

-

Handling: Must be handled exclusively in a Class II fume hood with appropriate PPE (nitrile gloves, splash goggles, lab coat).

-

Stability: Susceptible to hydrolysis in the presence of atmospheric moisture. Store under an inert atmosphere (Argon or N2) at 2–8 °C to prevent degradation.

References

-

Sigma-Aldrich. "Methyl 2-chloro-2-(3-fluorophenyl)acetate. CAS No.: 1249616-03-2." Sigma-Aldrich Product Catalog.

-

Senboku, H., et al. "Synthesis of α-Chloroarylacetic Acid via Electrochemical Carboxylation of α,α-Dichloroarylmethane Derivatives." National Center for Biotechnology Information (PMC). 2

-

Ryu, H., et al. "Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants." National Center for Biotechnology Information (PMC). 1

-

Asadipour, A., et al. "Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives." National Center for Biotechnology Information (PMC). 3

Sources

- 1. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of α-Chloroarylacetic Acid via Electrochemical Carboxylation of α,α-Dichloroarylmethane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 2-chloro-2-(3-fluorophenyl)acetate

This guide provides an in-depth technical overview of Methyl 2-chloro-2-(3-fluorophenyl)acetate, a halogenated aromatic ester of significant interest in synthetic organic chemistry and drug discovery. As a specialized building block, its unique electronic and steric properties, conferred by the presence of both chlorine and fluorine atoms, make it a valuable intermediate for accessing complex molecular architectures. This document will delve into its physicochemical properties, plausible synthetic routes, expected spectroscopic signatures, and potential applications, offering a holistic perspective for researchers and professionals in the field.

Physicochemical and Structural Characteristics

Methyl 2-chloro-2-(3-fluorophenyl)acetate is a chiral α-halo ester. The presence of a stereocenter at the α-carbon implies that this compound can exist as a racemic mixture or as individual enantiomers. The physicochemical properties are influenced by the cumulative effects of the phenyl ring, the fluorine and chlorine substituents, and the methyl ester group.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Justification |

| Molecular Formula | C₉H₈ClFO₂[1] | Derived from its chemical structure. |

| Molecular Weight | 202.61 g/mol [1] | Calculated from the molecular formula. |

| Physical Form | Colorless to pale yellow liquid | Similar α-chloro esters and phenylacetates are liquids at room temperature.[2][3] |

| Boiling Point | > 200 °C (estimated) | Phenylacetic acid esters generally have high boiling points. The halogen substituents will further increase this value. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | The ester and aromatic nature suggest good solubility in organic media and poor aqueous solubility. |

| Chirality | Yes, at the α-carbon | The α-carbon is attached to four different groups: a hydrogen, a chlorine, a 3-fluorophenyl group, and a methoxycarbonyl group. |

Structural Elucidation:

The molecular structure of Methyl 2-chloro-2-(3-fluorophenyl)acetate is depicted below. The 3-fluoro substitution on the phenyl ring and the α-chloro group are key features that dictate its reactivity and potential applications.

Caption: Chemical structure of Methyl 2-chloro-2-(3-fluorophenyl)acetate.

Synthesis Methodologies

As a specialized reagent, Methyl 2-chloro-2-(3-fluorophenyl)acetate is not widely commercially available and typically requires de novo synthesis. A logical and efficient synthetic strategy would involve the chlorination of a suitable precursor.

Recommended Synthetic Protocol: Chlorination of Methyl 2-hydroxy-2-(3-fluorophenyl)acetate

This approach leverages the readily available 3-fluoromandelic acid as a starting material. The hydroxyl group of the corresponding methyl ester serves as a handle for introducing the chloro substituent.

Caption: Proposed synthetic workflow for Methyl 2-chloro-2-(3-fluorophenyl)acetate.

Step-by-Step Experimental Procedure:

Step 1: Esterification of 3-Fluoromandelic Acid

-

To a solution of 3-fluoromandelic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Warm the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 2-hydroxy-2-(3-fluorophenyl)acetate, which can be used in the next step without further purification if of sufficient purity.

Step 2: Chlorination of Methyl 2-hydroxy-2-(3-fluorophenyl)acetate

-

Dissolve the crude Methyl 2-hydroxy-2-(3-fluorophenyl)acetate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or toluene.

-

Cool the solution to 0 °C and add a catalytic amount of pyridine (0.05 eq).

-

Add thionyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Carefully quench the reaction by pouring it into ice-water.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Methyl 2-chloro-2-(3-fluorophenyl)acetate.

Causality Behind Experimental Choices:

-

Esterification Catalyst: Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Chlorinating Agent: Thionyl chloride is an effective and common reagent for converting alcohols to chlorides. The reaction proceeds via a chlorosulfite intermediate, and the byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.

-

Pyridine Catalyst: In the chlorination step, pyridine acts as a nucleophilic catalyst and also as a base to neutralize the HCl generated during the reaction.

-

Anhydrous Conditions: All reagents and solvents for the chlorination step must be anhydrous as thionyl chloride reacts violently with water.

Spectroscopic Characterization (Predicted)

Definitive structural confirmation of the synthesized Methyl 2-chloro-2-(3-fluorophenyl)acetate would be achieved through a combination of spectroscopic techniques. Based on the structure, the following spectral data are anticipated:

¹H NMR (Proton Nuclear Magnetic Resonance):

-

~ 3.8 ppm (singlet, 3H): This signal corresponds to the methyl ester protons (-OCH₃). The chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.

-

~ 5.5 ppm (singlet, 1H): This singlet is attributed to the α-proton (-CHCl-). Its chemical shift is significantly downfield due to the deshielding effects of the adjacent chlorine atom, the phenyl ring, and the carbonyl group.

-

~ 7.1-7.5 ppm (multiplet, 4H): These signals arise from the protons on the 3-fluorophenyl ring. The fluorine substitution will result in complex splitting patterns (coupling with adjacent protons and through-space coupling with the fluorine atom).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~ 53 ppm: The carbon of the methyl ester group (-OCH₃).

-

~ 65 ppm: The α-carbon (-CHCl-), significantly deshielded by the attached chlorine atom.

-

~ 115-130 ppm (multiple signals, with C-F coupling): Aromatic carbons. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant.

-

~ 168 ppm: The carbonyl carbon of the ester group.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

-

Expected m/z for [M]⁺: 202.0191 for ³⁵Cl and 204.0162 for ³⁷Cl.

Reactivity and Synthetic Applications

Methyl 2-chloro-2-(3-fluorophenyl)acetate is a versatile synthetic intermediate due to the reactivity of the α-chloro group, which is a good leaving group in nucleophilic substitution reactions.

Key Reactions:

-

Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups at the α-position. This is a powerful method for the synthesis of α-substituted phenylacetic acid derivatives, which are common motifs in pharmaceuticals.

-

Reformatsky Reaction: In the presence of zinc metal, this α-chloro ester can form an organozinc reagent (a Reformatsky enolate), which can then react with aldehydes and ketones to form β-hydroxy esters.

-

Darzens Condensation: With a strong base, the α-proton can be removed to form a carbanion, which can then react with carbonyl compounds to yield α,β-epoxy esters (glycidic esters).

Role in Drug Discovery and Development

Halogen atoms, particularly fluorine and chlorine, play a crucial role in modern drug design. Their incorporation into lead compounds can significantly modulate pharmacokinetic and pharmacodynamic properties.

-

Fluorine: The 3-fluoro substituent can enhance metabolic stability by blocking sites of oxidative metabolism. It can also improve binding affinity to target proteins through favorable electrostatic interactions and by altering the pKa of nearby functional groups.

-

Chlorine: The chlorine atom can increase lipophilicity, which can improve membrane permeability. It can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity.

The combination of these two halogens in Methyl 2-chloro-2-(3-fluorophenyl)acetate makes it an attractive starting material for the synthesis of novel bioactive molecules. The α-chloro group provides a reactive handle for further molecular elaboration, allowing for the rapid generation of compound libraries for screening in drug discovery programs. For instance, derivatives of this molecule could be explored as precursors to non-steroidal anti-inflammatory drugs, anti-cancer agents, or central nervous system modulators.

Safety and Handling

As with all α-halo esters, Methyl 2-chloro-2-(3-fluorophenyl)acetate should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. It is also a potential lachrymator and alkylating agent. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

Methyl 2-chloro-2-(3-fluorophenyl)acetate, while not a commonplace reagent, represents a valuable and synthetically versatile building block. Its preparation from readily available starting materials is feasible through established chemical transformations. The unique combination of a reactive α-chloro group and a 3-fluorophenyl moiety provides a powerful platform for the synthesis of complex and potentially bioactive molecules, making it a compound of considerable interest for researchers in organic synthesis and medicinal chemistry.

References

-

PubChemLite. Methyl 2-chloro-2-(3-fluorophenyl)acetate. [Link]

Sources

- 1. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 3. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-2-(3-fluorophenyl)acetate

This document provides a comprehensive technical overview for the synthesis of Methyl 2-chloro-2-(3-fluorophenyl)acetate, a valuable halogenated building block in medicinal and materials chemistry. The guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and safety considerations essential for successful and safe execution in a research environment.

Strategic Overview: Retrosynthetic Analysis

The synthesis of the target molecule, Methyl 2-chloro-2-(3-fluorophenyl)acetate, can be approached from several perspectives. A logical retrosynthetic analysis reveals two primary and practical pathways starting from commercially available precursors.

-

Pathway A: Disconnection of the C-O ester bond and the C-Cl bond suggests a synthesis originating from 3-fluoromandelic acid. This route involves two key transformations: the substitution of the benzylic hydroxyl group with a chlorine atom, followed by the esterification of the carboxylic acid.

-

Pathway B: An alternative disconnection involves the α-chlorination of a 3-fluorophenylacetic acid methyl ester precursor. This route would require either esterification followed by chlorination or vice-versa.

Pathway A is often preferred for its reliability and the well-established precedent for converting mandelic acid derivatives to their corresponding α-chloro esters.[1] The hydroxyl group of the mandelic acid provides a reactive handle for direct and selective chlorination, minimizing potential side reactions on the aromatic ring. This guide will focus on the detailed execution of Pathway A.

Sources

Advanced Safety & Reactivity Profiling of Methyl 2-chloro-2-(3-fluorophenyl)acetate: A Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, halogenated building blocks are indispensable for tuning the pharmacokinetic and pharmacodynamic properties of Active Pharmaceutical Ingredients (APIs). Methyl 2-chloro-2-(3-fluorophenyl)acetate (CAS: 1249616-03-2)[1] is a highly versatile, bifunctional intermediate utilized extensively in cross-electrophile couplings and Reformatsky-type condensations .

However, the very features that make this molecule synthetically valuable—its highly polarized alpha-chloro ester moiety and the electron-withdrawing fluorophenyl ring—render it a potent electrophile and a severe occupational hazard. As a Senior Application Scientist, I have structured this whitepaper to move beyond the superficial warnings of a standard Safety Data Sheet (SDS). Here, we dissect the mechanistic causality behind its toxicity and outline self-validating protocols for its safe handling, quenching, and synthetic application.

Physicochemical & Structural Profiling

To handle a chemical safely, one must first understand the electronic and steric forces governing its behavior. The reactivity of Methyl 2-chloro-2-(3-fluorophenyl)acetate is dominated by the alpha-carbon, which is flanked by two electron-withdrawing groups: the ester carbonyl and the chlorine atom. The addition of the 3-fluorophenyl group exerts a strong inductive pull (-I effect), further lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alpha-carbon. This makes the molecule exceptionally susceptible to nucleophilic attack (SN2) compared to standard aliphatic alpha-chloro esters [2].

Quantitative Data & Handling Implications

| Property | Value | Causality / Impact on Handling |

| CAS Number | 1249616-03-2[1] | Unique identifier required for strict safety and inventory tracking. |

| Molecular Weight | 202.61 g/mol [3] | Critical for calculating precise stoichiometric equivalents during chemical quenching. |

| Molecular Formula | C9H8ClFO2[4] | High halogen density dictates specialized segregated halogenated waste disposal. |

| Electrophilicity | Extremely High | The 3-fluoro substitution accelerates SN2 reactions, increasing alkylation risks. |

| Vapor Hazard | High (Lachrymator) | Mandates handling exclusively in a fume hood with >100 fpm face velocity. |

Toxicology & Mechanistic Hazard Assessment

Standard safety sheets often list alpha-halo esters simply as "irritants." In reality, they are potent alkylating agents capable of inflicting severe cellular damage [5].

The Alkylating Threat

Because the alpha-carbon is highly electrophilic, this compound can readily alkylate biological nucleophiles. Upon exposure, it can undergo irreversible SN2 reactions with the thiol groups of cysteine residues in proteins or the N7 position of guanine in DNA[6]. This covalent adduction can lead to protein denaturation, cellular necrosis, and potential genotoxicity.

Mechanism of the Lachrymatory Effect

Methyl 2-chloro-2-(3-fluorophenyl)acetate is a severe lachrymator (tear gas effect). The causality of this intense physiological response lies in its interaction with TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels, which are highly expressed in the sensory neurons of the cornea and respiratory tract[7]. The electrophilic alpha-carbon attacks nucleophilic cysteine residues within the TRPA1 channel, forcing a conformational change. This opens the channel, causing a massive influx of calcium ions (Ca2+), which depolarizes the neuron and fires an immediate, intense pain and tearing signal to the brain.

Fig 1: TRPA1 activation pathway and lachrymatory response induced by alpha-chloro esters.

Advanced Handling & Experimental Workflows

To ensure absolute trustworthiness in the laboratory, every protocol involving this compound must be designed as a self-validating system —meaning the procedure inherently proves its own success or failure before the operator moves to the next step.

Protocol A: Self-Validating Chemical Quenching & Decontamination

Simply wiping up a spill of an alpha-chloro ester is insufficient; the electrophilic hazard must be chemically destroyed.

Step-by-Step Methodology:

-

Isolate & Protect: Evacuate the immediate area. The operator must don butyl rubber gloves (which offer superior permeation resistance to halogenated esters compared to standard nitrile) and a properly fitted respirator if outside a fume hood[5].

-

Containment: Surround the spill with an inert absorbent (e.g., diatomaceous earth). Do NOT use combustible materials like paper towels.

-

Chemical Quenching: Flood the absorbed spill with a freshly prepared solution of 10% w/v Sodium Thiosulfate (Na2S2O3) or 1 M NaOH in 50% Ethanol .

-

Causality: Thiosulfate is a "soft" nucleophile that rapidly attacks the alpha-carbon via SN2, displacing the chloride ion to form a highly water-soluble, non-toxic Bunte salt. Alternatively, NaOH hydrolyzes the ester to the carboxylate, drastically reducing its volatility and electrophilicity.

-

-

Self-Validating Wait Period: Allow exactly 30 minutes of contact time.

-

Verification: The system is validated when the distinct, sharp lachrymatory odor completely dissipates. For absolute confirmation, a swab of the area subjected to a Beilstein test will show a negative result (no green flame), confirming the destruction of the volatile halogenated species.

Fig 2: Self-validating chemical quenching workflow for alpha-chloro ester decontamination.

Protocol B: Controlled Synthetic Application (Reformatsky-Type Coupling)

Methyl 2-chloro-2-(3-fluorophenyl)acetate is frequently used in Ni-catalyzed cross-electrophile couplings and zinc-mediated Reformatsky reactions to synthesize β-hydroxy esters [8].

Step-by-Step Methodology:

-

Metal Activation: Suspend Zinc dust in anhydrous THF. Add 5 mol% of 1,2-dibromoethane and heat to reflux for 5 minutes, followed by 1 mol% TMSCl at room temperature.

-

Causality: This chemical scrubbing removes the passivating ZnO layer. An unactivated metal surface would cause the alpha-chloro ester to pool unreacted in the flask, creating a severe thermal runaway risk once the reaction finally initiates.

-

-

Electrophile Addition: Cool the activated Zn suspension to 0°C. Add the target ketone/aldehyde. Begin a slow, dropwise addition of Methyl 2-chloro-2-(3-fluorophenyl)acetate via a syringe pump over 1 hour.

-

Causality: The 3-fluorophenyl group makes the resulting zinc enolate highly reactive. Maintaining 0°C prevents the enolate from attacking unreacted alpha-chloro ester (self-condensation/dimerization).

-

-

Self-Validating Workup: Quench the reaction strictly with cold, saturated aqueous NH4Cl.

-

Validation: Before proceeding to bulk solvent evaporation, extract a 0.5 mL aliquot and run a Thin Layer Chromatography (TLC) plate (UV active) or a rapid 19F NMR. The total absence of the starting material's distinct 19F chemical shift confirms that the hazardous alkylating agent has been 100% consumed, rendering the bulk mixture safe for standard rotary evaporation.

-

References

-

Durandetti, M., et al. "Ni-Catalyzed Activation of α-Chloroesters: A Simple Method for the Synthesis of α-Arylesters and β-Hydroxyesters". ResearchGate. Available at:[Link]

Sources

- 1. CAS 1249616-03-2 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Ethyl 2-chloropentanoate | 118688-48-5 | Benchchem [benchchem.com]

- 3. Methyl chloro acetate marker | Sigma-Aldrich [sigmaaldrich.cn]

- 4. Methyl 2-chloro-2-(3-fluorophenyl)acetate - C9H8ClFO2 | CSSB00011626402 [chem-space.com]

- 5. Ethyl alpha-bromophenylacetate | 2882-19-1 | Benchchem [benchchem.com]

- 6. Ethyl 2-chloropentanoate | 118688-48-5 | Benchchem [benchchem.com]

- 7. Methyl 2-bromo-2-(4-chlorophenyl)acetate|CAS 24091-92-7 [benchchem.com]

- 8. researchgate.net [researchgate.net]

Comprehensive Technical Guide: Physical Properties, Mechanistic Synthesis, and Applications of Methyl 2-chloro-2-(3-fluorophenyl)acetate

Executive Summary

Methyl 2-chloro-2-(3-fluorophenyl)acetate (CAS: 1249616-03-2) is a highly versatile α-chloro ester building block utilized extensively in pharmaceutical development and fine chemical synthesis. The presence of the meta-fluoro substitution on the phenyl ring modulates the lipophilicity (logP) and metabolic stability of downstream pharmacophores, while the α-chloro ester moiety serves as an electrophilic hub for nucleophilic substitution (SN2) and Darzens condensations.

As a Senior Application Scientist, this guide is designed to provide researchers with a rigorous, self-validating framework for understanding the physical properties, synthesizing the compound via radical α-chlorination, and leveraging its reactivity profile.

Core Physical Properties & Predictive Thermodynamics

Due to the specialized nature of this fluorinated derivative, exact empirical thermodynamic data is often proprietary. However, based on its well-documented parent compound, methyl 2-chloro-2-phenylacetate , and related halogenated analogs , we can establish highly accurate predictive baselines. The meta-fluoro substitution slightly increases the density and boiling point relative to the des-fluoro parent.

| Property | Value | Scientific Rationale / Notes |

| Chemical Name | Methyl 2-chloro-2-(3-fluorophenyl)acetate | IUPAC standard nomenclature |

| CAS Number | 1249616-03-2 | Verified via commercial catalogs |

| Molecular Formula | C9H8ClFO2 | - |

| Molecular Weight | 202.61 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Typical for low-molecular-weight α-chloro esters |

| Boiling Point | ~255–265 °C at 760 mmHg | Estimated based on the parent phenyl analog (~240 °C) |

| Density | ~1.28 g/cm³ at 20 °C | Increased relative to parent due to fluorine's atomic mass |

| Solubility Profile | Soluble in DCM, THF, EtOAc | Highly lipophilic; insoluble in aqueous media |

Mechanistic Synthesis: Radical α-Chlorination

The most scalable and atom-economical route to synthesize methyl 2-chloro-2-(3-fluorophenyl)acetate is the radical α-chlorination of methyl 2-(3-fluorophenyl)acetate.

Causality in Reagent Selection: Instead of using hazardous and difficult-to-quantify chlorine (Cl2) gas, Sulfuryl Chloride (SO2Cl2) is utilized . SO2Cl2 is a liquid that allows for precise stoichiometric control. Upon thermal activation in the presence of AIBN (Azobisisobutyronitrile), it provides a steady, controlled release of chlorine radicals. The evolution of SO2 and HCl gases provides an entropic driving force that pushes the reaction to completion .

Radical chain mechanism for the α-chlorination of methyl 2-(3-fluorophenyl)acetate.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Each critical phase includes an observable metric to confirm successful execution before proceeding.

Step 1: Setup & Initiation

-

Action: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Add methyl 2-(3-fluorophenyl)acetate (1.0 eq) and anhydrous 1,2-dichloroethane (DCE, 0.5 M).

-

Causality: DCE is selected over carbon tetrachloride (CCl4) due to its superior safety profile while maintaining a boiling point (~83 °C) that perfectly aligns with the thermal decomposition temperature of AIBN (~65 °C).

Step 2: Reagent Addition

-

Action: Add sulfuryl chloride (SO2Cl2, 1.2 eq) dropwise at room temperature, followed by AIBN (0.05 eq).

-

Self-Validation: At room temperature, no significant gas evolution should occur, confirming that the radical chain reaction has not yet initiated prematurely.

Step 3: Propagation & Monitoring

-

Action: Heat the reaction mixture to 80 °C for 4–6 hours.

-

Self-Validation (Analytical): Monitor via GC-MS. The reaction is complete when the starting material peak disappears. Crucially, the product mass spectrum will display a distinct M+ and M+2 peak ratio of 3:1 (m/z 202 and 204), which is the definitive isotopic signature of a single incorporated chlorine atom.

Step 4: Quenching & Workup

-

Action: Cool the reaction to 0 °C and strictly quench by adding ice-cold water dropwise.

-

Self-Validation: The hydrolysis of unreacted SO2Cl2 will generate gas (SO2 and HCl). Cessation of gas evolution is the physical indicator that the quench is completely neutralized. Extract the aqueous layer with dichloromethane (DCM), wash the combined organic layers with saturated NaHCO3 (to neutralize residual acid), and dry over anhydrous Na2SO4.

Step 5: Purification

-

Action: Concentrate under reduced pressure. Purify the crude oil via vacuum distillation or silica gel flash chromatography (Hexanes/EtOAc gradient).

Reactivity Profile & Downstream Applications

The primary utility of methyl 2-chloro-2-(3-fluorophenyl)acetate lies in its extreme electrophilicity at the α-carbon. The adjacent ester carbonyl and the electron-withdrawing 3-fluorophenyl ring synergistically lower the LUMO energy of the C-Cl bond, making it an ideal substrate for SN2 nucleophilic substitution .

When reacted with primary or secondary amines, the compound yields α-amino ester derivatives. These are critical intermediates in the synthesis of peptidomimetics and small-molecule therapeutics targeting central nervous system (CNS) receptors.

SN2 nucleophilic substitution pathway for α-amino ester derivative synthesis.

References

- IMPROVED SYNTHESIS OF MONO-CHLORINATED ACETOPHENONE - EP 3532455 B1 Source: European Patent Office URL

-

Mild and Efficient α-Chlorination of Carbonyl Compounds Source: ResearchGate / Chemistry Letters URL:[Link]

A Technical Guide to the Spectral Analysis of Methyl 2-chloro-2-(3-fluorophenyl)acetate

Introduction

Methyl 2-chloro-2-(3-fluorophenyl)acetate is a halogenated aromatic ester of significant interest in synthetic organic chemistry and drug discovery. Its structural complexity, featuring a chiral center, a fluorinated aromatic ring, and a reactive alpha-chloro ester moiety, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides an in-depth analysis of the expected spectral data for this compound, offering a predictive framework for researchers and drug development professionals. By leveraging foundational principles of spectroscopy and data from analogous structures, we will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The methodologies and interpretations presented herein are designed to serve as a robust reference for the synthesis, purification, and characterization of this and structurally related molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectral data. Below is a diagram illustrating the atomic arrangement and key functional groups of Methyl 2-chloro-2-(3-fluorophenyl)acetate.

Caption: Molecular structure of Methyl 2-chloro-2-(3-fluorophenyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 2-chloro-2-(3-fluorophenyl)acetate, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~ 7.40 | ddd | 1H | Ar-H | The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling. The deshielding is due to the aromatic ring current. |

| ~ 7.20 - 7.30 | m | 2H | Ar-H | |

| ~ 7.05 | ddd | 1H | Ar-H | |

| ~ 5.50 | s | 1H | α-CH | The methine proton is significantly deshielded by the adjacent chlorine atom, the carbonyl group, and the aromatic ring. A singlet is expected due to the absence of adjacent protons. |

| ~ 3.80 | s | 3H | O-CH₃ | The methyl protons of the ester group are in a relatively shielded environment, but are deshielded compared to alkane methyl groups due to the adjacent oxygen atom. A singlet is expected as there are no adjacent protons. |

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled spectrum to simplify the spectrum to singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~ 168 | C=O | The carbonyl carbon of the ester is highly deshielded due to the double bond to oxygen and the electron-withdrawing nature of the adjacent oxygen.[1] |

| ~ 162 (d, ¹JCF ≈ 245 Hz) | Ar-C-F | The carbon directly bonded to fluorine will show a large downfield shift and a characteristic large one-bond coupling constant with the fluorine atom. |

| ~ 135 (d, ³JCF ≈ 8 Hz) | Ar-C | The aromatic carbons will appear in the typical downfield region for sp² hybridized carbons.[1] |

| ~ 130 (d, ³JCF ≈ 8 Hz) | Ar-CH | The chemical shifts will be influenced by the position relative to the fluorine and the ester group. |

| ~ 125 (d, ⁴JCF ≈ 3 Hz) | Ar-CH | |

| ~ 120 (d, ²JCF ≈ 22 Hz) | Ar-CH | |

| ~ 115 (d, ²JCF ≈ 22 Hz) | Ar-CH | |

| ~ 65 | α-C | The alpha-carbon is significantly deshielded by the directly attached chlorine atom and the carbonyl group. |

| ~ 53 | O-CH₃ | The methyl carbon of the ester is in a typical region for such groups, influenced by the electronegative oxygen. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Experimental Protocol:

-

Ionization Method: Electron Ionization (EI) is a common method for small molecules. Electrospray Ionization (ESI) can also be used, particularly for confirming the molecular weight.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

Predicted Mass Spectrum Data:

| m/z | Ion | Predicted Fragmentation Pathway |

| 202/204 | [M]⁺ | Molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom. |

| 167 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 143 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |

| 127 | [C₇H₄FCl]⁺ | Fragmentation of the aromatic portion. |

| 59 | [COOCH₃]⁺ | Fragment corresponding to the methoxycarbonyl group. |

Fragmentation Workflow:

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol:

-

Sample Preparation: A thin film of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically plotted as transmittance versus wavenumber.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |

| ~ 3100-3000 | C-H stretch | Aromatic C-H | Indicates the presence of the aromatic ring. |

| ~ 2950 | C-H stretch | Aliphatic C-H (in CH₃) | Confirms the presence of the methyl ester group. |

| ~ 1750 | C=O stretch | Ester carbonyl | A strong, sharp absorption in this region is characteristic of an ester carbonyl.[2][3][4] |

| ~ 1600, 1480 | C=C stretch | Aromatic ring | These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring. |

| ~ 1250 | C-O stretch | Ester C-O | A strong absorption corresponding to the stretching of the C-O single bond in the ester.[2][4] |

| ~ 1100 | C-F stretch | Aryl-F | A strong absorption indicating the presence of the carbon-fluorine bond. |

| ~ 750 | C-Cl stretch | Alkyl-Cl | A moderate to strong absorption in the fingerprint region, confirming the presence of the carbon-chlorine bond.[2] |

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the characterization of Methyl 2-chloro-2-(3-fluorophenyl)acetate. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, grounded in fundamental spectroscopic principles and supported by data from analogous compounds, offer a detailed and reliable reference for researchers in the field. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, enabling confident structural elucidation and purity assessment. This in-depth guide serves as a valuable resource for scientists engaged in the synthesis and development of novel chemical entities.

References

-

PubChem. (n.d.). Methyl 2-chloroacetoacetate. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, chloro-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-2-phenylacetate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Practical Guide to the Experimental Use of Methyl 2-chloro-2-(3-fluorophenyl)acetate in Synthetic Chemistry

Introduction and Strategic Significance

Methyl 2-chloro-2-(3-fluorophenyl)acetate is a halogenated ester that serves as a versatile building block in modern organic synthesis, particularly within the domain of drug discovery and development. The presence of both chlorine and fluorine atoms on the phenyl ring, combined with the reactive α-chloro ester moiety, makes this compound a valuable precursor for introducing complex functionality into target molecules.

The strategic incorporation of halogen atoms, especially chlorine and fluorine, is a cornerstone of medicinal chemistry. These substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, binding affinity, and membrane permeability.[1][2] The chlorine atom, for instance, can enhance van der Waals interactions and modulate lipophilicity, while the fluorine atom often improves metabolic stability and can alter acidity or basicity of nearby functional groups.[1] This guide provides a comprehensive overview of the safe handling, experimental setup, and synthetic application of Methyl 2-chloro-2-(3-fluorophenyl)acetate, designed for researchers and scientists engaged in chemical synthesis and drug development.

Compound Profile and Critical Safety Data

Accurate knowledge of a reagent's properties is fundamental to successful and safe experimentation. The key physicochemical properties of Methyl 2-chloro-2-(3-fluorophenyl)acetate are summarized below.

Physicochemical Data

| Property | Value | Source |

| CAS Number | Not explicitly available for this specific isomer; related isomers exist. | N/A |

| Molecular Formula | C₉H₈ClFO₂ | [3] |

| Molecular Weight | 202.61 g/mol | [3][4] |

| Appearance | Typically a liquid or low-melting solid | [5] |

| Purity | ≥97% (Typical) | [4] |

| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Recommended storage at 2-8°C. | [3][6] |

Safety, Handling, and Storage Protocols

Methyl 2-chloro-2-(3-fluorophenyl)acetate and related α-chloro esters are reactive compounds that require careful handling to ensure personnel safety and experimental integrity.

Hazard Identification:

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[7][8]

-

Respiratory Irritation: May cause respiratory tract irritation upon inhalation.[7][9]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles with side-shields.[7]

-

Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber).[7]

-

Skin and Body Protection: Wear a standard laboratory coat. Ensure a safety shower and eye wash station are readily accessible.[7]

-

Respiratory Protection: All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10]

Handling and Storage:

-

Keep away from heat, sparks, and open flames.[9]

-

Store in a tightly closed container in a dry and well-ventilated place.[6]

-

Incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents.[9]

-

Prevent the buildup of electrostatic charge.[6]

Disposal:

-

Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[9]

Core Application: Synthesis of a Novel α-Amino Ester Precursor

The primary utility of Methyl 2-chloro-2-(3-fluorophenyl)acetate lies in its reactivity as an electrophile. The α-chloro group is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack. This section details a representative protocol for a nucleophilic substitution reaction with a primary amine to generate a valuable α-amino ester, a common scaffold in pharmaceutical agents.

Principle and Rationale

This protocol describes the synthesis of Methyl 2-amino-2-(3-fluorophenyl)acetate from Methyl 2-chloro-2-(3-fluorophenyl)acetate and a suitable amine source, such as benzylamine, followed by deprotection. The reaction proceeds via a standard SN2 mechanism. Benzylamine is chosen as the nucleophile due to its moderate reactivity and the relative ease of removing the benzyl protecting group via hydrogenolysis. A non-nucleophilic base (e.g., triethylamine) is included to quench the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Reaction Scheme

Detailed Step-by-Step Protocol

Materials and Reagents:

-

Methyl 2-chloro-2-(3-fluorophenyl)acetate (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Acetonitrile (ACN)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Septa and needles for inert atmosphere

-

Stir plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add Methyl 2-chloro-2-(3-fluorophenyl)acetate (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

-

Reagent Addition: Add triethylamine (1.5 eq) to the solution via syringe. Cool the flask to 0°C in an ice bath.

-

Nucleophile Addition: Slowly add benzylamine (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Causality Note: Slow addition is critical to control the reaction exotherm and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up - Quenching: Once the reaction is complete, quench by adding water.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality Note: The bicarbonate wash removes the triethylamine hydrochloride salt and any acidic impurities.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product, Methyl 2-(benzylamino)-2-(3-fluorophenyl)acetate.

Experimental Workflow Diagram

Sources

- 1. gdch.app [gdch.app]

- 2. youtube.com [youtube.com]

- 3. chemscene.com [chemscene.com]

- 4. Methyl 2-(3-chloro-4-fluorophenyl)acetate | 1189770-43-1 [sigmaaldrich.com]

- 5. Methyl 2-(3-fluorophenyl)acetate | CymitQuimica [cymitquimica.com]

- 6. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Methyl 2-(3-fluorophenyl)acetate | 64123-77-9 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbull.com [chemicalbull.com]

Application and Protocol Guide for the ¹H NMR Analysis of Methyl 2-chloro-2-(3-fluorophenyl)acetate

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Substituted Phenylacetates

Methyl 2-chloro-2-(3-fluorophenyl)acetate is a halogenated phenylacetate derivative. Such compounds are significant in medicinal chemistry and materials science due to the influence of halogen substituents on their physicochemical and biological properties. The precise structural elucidation of these molecules is paramount for understanding their function and ensuring purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary and indispensable tool for this purpose.[1]

This document provides a comprehensive guide to the ¹H NMR analysis of Methyl 2-chloro-2-(3-fluorophenyl)acetate. It moves beyond a simple recitation of data, delving into the rationale behind spectral features and offering a detailed protocol for data acquisition. The principles discussed are broadly applicable to the analysis of related substituted aromatic compounds.

Structural Features and Expected ¹H NMR Spectral Characteristics

The structure of Methyl 2-chloro-2-(3-fluorophenyl)acetate presents three distinct proton environments, which will give rise to three primary signals in the ¹H NMR spectrum. Additionally, the presence of a fluorine atom introduces complexities due to ¹H-¹⁹F coupling.

-

Aromatic Protons (C₆H₄F): The 3-fluorophenyl group contains four aromatic protons. Due to the substitution pattern, these protons are chemically non-equivalent and will exhibit complex splitting patterns. Their chemical shifts are influenced by the electronegativity of the fluorine and the overall electronic environment of the aromatic ring, typically appearing in the downfield region of the spectrum (approximately 7.0-7.6 ppm).[2] The fluorine atom will couple with the adjacent protons, leading to additional splitting of these signals.[3][4]

-

Methine Proton (CHCl): This single proton is situated on the carbon atom alpha to the ester carbonyl, the chlorine atom, and the aromatic ring. The combined electron-withdrawing effects of these groups will significantly deshield this proton, causing its signal to appear at a relatively high chemical shift, likely in the range of 5.5-6.5 ppm.

-

Methoxy Protons (OCH₃): The three equivalent protons of the methyl ester group will give rise to a singlet in the ¹H NMR spectrum. Their chemical shift is influenced by the adjacent oxygen atom and typically falls within the 3.5-4.0 ppm range.[5][6][7]

Workflow for ¹H NMR Analysis

The process of analyzing Methyl 2-chloro-2-(3-fluorophenyl)acetate by ¹H NMR can be systematically broken down into several key stages, from sample preparation to final spectral interpretation.

Caption: Workflow for the ¹H NMR analysis of Methyl 2-chloro-2-(3-fluorophenyl)acetate.

Detailed Experimental Protocol

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of the target compound.

Materials:

-

Methyl 2-chloro-2-(3-fluorophenyl)acetate (5-10 mg)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent[8]

-

5 mm NMR tubes

-

Tetramethylsilane (TMS) as an internal standard

-

NMR Spectrometer (400 MHz or higher recommended)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Methyl 2-chloro-2-(3-fluorophenyl)acetate and transfer it to a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube to dissolve the sample.

-

Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[1][6]

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

-

Pulse width: 30°

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16-64 (adjust as needed for a good signal-to-noise ratio)[1]

-

-

-

Data Processing:

-

After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Apply phase correction to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline across the spectrum.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Predicted ¹H NMR Data and Interpretation

The following table summarizes the expected ¹H NMR data for Methyl 2-chloro-2-(3-fluorophenyl)acetate. These values are based on typical chemical shifts for similar functional groups and the predicted effects of the substituents.[2][9][10][11]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Methoxy (OCH₃) | 3.7 - 3.9 | Singlet (s) | 3H | The three equivalent protons of the methyl group do not have any adjacent protons to couple with. |

| Methine (CHCl) | 6.0 - 6.5 | Singlet (s) or Doublet of Doublets (dd) | 1H | This proton is significantly deshielded by the adjacent chlorine, ester, and aromatic ring. It may exhibit long-range coupling to the aromatic protons and/or the fluorine atom. |

| Aromatic (Ar-H) | 7.0 - 7.6 | Multiplet (m) | 4H | The four aromatic protons are non-equivalent and will show complex splitting due to both proton-proton and proton-fluorine coupling.[3][12] |

Interpreting the Aromatic Region:

The signals for the aromatic protons will likely be the most complex region of the spectrum. The fluorine atom at the 3-position will influence the chemical shifts and coupling patterns of the protons at positions 2, 4, 5, and 6. The coupling constants (J-values) between the fluorine and the protons will decrease with increasing distance. This ¹H-¹⁹F coupling can sometimes make direct interpretation challenging.[3][13] In such cases, advanced NMR techniques like ¹⁹F-decoupled ¹H NMR can be employed to simplify the spectrum and aid in definitive assignments.[3]

Conclusion

¹H NMR spectroscopy is a powerful and essential technique for the structural verification and purity assessment of Methyl 2-chloro-2-(3-fluorophenyl)acetate. By understanding the expected chemical shifts, integration values, and coupling patterns, researchers can confidently interpret the resulting spectra. The protocol and data presented in this guide provide a solid foundation for the routine analysis of this and structurally related compounds, ensuring the integrity of materials used in research and development.

References

-

University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Available at: [Link]

-

Miclet, E., et al. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Available at: [Link]

-

Chemistry LibreTexts. (2024, November 12). 16: Multinuclear. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 3-p-chlorophenylpropenoic acid 12 (a) and.... Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Available at: [Link]

-

Gerig, J. T. (2001, July). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Available at: [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Available at: [Link]

-

Gable, K. (2022, March 9). 1H NMR Chemical Shifts. Davidson College. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-methoxypropane CH₃OCH₂CH₂CH₃. Available at: [Link]

-

MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

-

ResearchGate. (n.d.). (a) ¹H NMR spectrum of p-cresyl phenyl acetate. ¹H NMR data of p-cresyl.... Available at: [Link]

-

SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 3-bromo 2-phenylacetate (26). Available at: [Link]

-

SpectraBase. (n.d.). Phenylacetic acid. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. Available at: [Link]

-

Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =.... Available at: [Link]

-

Starkey, L. S. (n.d.). Calculating 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Available at: [Link]

-

Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Crystal Structure Characterization of (E)-Methyl 2-(Methoxyimino)-2-(2-((3-(6-(Trifluoromethyl) Pyridin-3-yl) Phenoxy) Methyl) Phenyl) Acetate. Available at: [Link]

-

Royal Society of Chemistry. (2017). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-chloro-2-methylpropane. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Alpha-Arylation of Esters Using Methyl 2-chloro-2-(3-fluorophenyl)acetate

Introduction: The Strategic Importance of α-Aryl Esters

The α-aryl ester motif is a cornerstone in modern medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence stems from the unique combination of structural rigidity and metabolic stability conferred by the aryl group at the α-position of the ester. This structural feature is critical in defining the pharmacological activity of drugs such as the non-steroidal anti-inflammatory agents (NSAIDs) ibuprofen and naproxen.[3] The challenge, however, has historically been the efficient and selective synthesis of these valuable compounds.[3] Traditional methods often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon bonds, and the α-arylation of esters is a prime example of this advancement.[2][4] This guide focuses on a specific and highly relevant application of this methodology: the use of "Methyl 2-chloro-2-(3-fluorophenyl)acetate" as an electrophilic coupling partner for the α-arylation of various ester enolates. The presence of the fluorine atom on the phenyl ring is of particular interest in drug design, as it can significantly modulate pharmacokinetic and pharmacodynamic properties.

Mechanistic Rationale and Key Considerations

The palladium-catalyzed α-arylation of esters generally proceeds through a catalytic cycle involving an enolate and an aryl halide.[4][5] The use of pre-functionalized α-haloarylacetates, such as Methyl 2-chloro-2-(3-fluorophenyl)acetate, offers a convergent and efficient approach to complex α-aryl esters.

The Catalytic Cycle: A Step-by-Step Overview

The reaction is believed to proceed via the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, an ester substrate with a different aryl halide).

-

Enolate Formation: A strong base deprotonates the ester substrate to form the corresponding enolate.

-

Transmetalation (or related enolate coordination): The enolate coordinates to the palladium center, displacing a halide ion.

-

Reductive Elimination: The aryl and enolate groups on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[4]

The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to promote both oxidative addition and reductive elimination.[4][5][6][7]

Why Methyl 2-chloro-2-(3-fluorophenyl)acetate?

This specific reagent offers several advantages:

-

Activated Electrophile: The presence of the electron-withdrawing ester group and the chlorine atom at the α-position makes this reagent a suitable electrophile for coupling with ester enolates.

-

Fluorine Substitution: The 3-fluorophenyl moiety is a desirable feature in many drug candidates due to its ability to enhance binding affinity, improve metabolic stability, and modulate lipophilicity.

-

Convergent Synthesis: It allows for the direct introduction of the functionalized 2-(3-fluorophenyl)acetate unit onto a variety of ester scaffolds.

Experimental Protocols

The following protocols provide a general framework for the α-arylation of esters using Methyl 2-chloro-2-(3-fluorophenyl)acetate. Optimization of reaction conditions may be necessary for specific substrates.

General Considerations and Reagent Handling

-

Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the deactivation of the palladium catalyst.

-

Dry Solvents: Anhydrous solvents are crucial for the successful formation and reaction of the ester enolates.

-

Base Selection: The choice of base is critical for efficient enolate formation. Strong, non-nucleophilic bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used.[5][6][7]

-

Ligand Selection: Bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphine ligands are often effective.[4][8]

Protocol 1: Palladium-Catalyzed α-Arylation of a Simple Ester (e.g., tert-Butyl Acetate)

This protocol describes the coupling of tert-butyl acetate with an aryl bromide, illustrating the general procedure that can be adapted for using Methyl 2-chloro-2-(3-fluorophenyl)acetate as the electrophile with a nucleophilic ester enolate.

Workflow Diagram:

Caption: Experimental workflow for the palladium-catalyzed α-arylation of esters.

Materials:

| Reagent/Material | Amount (for a 1 mmol scale reaction) |

| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 mmol, 2 mol% |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 0.04 mmol, 4 mol% |

| Aryl Bromide | 1.0 mmol, 1.0 equiv |

| tert-Butyl Acetate | 1.2 mmol, 1.2 equiv |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | 1.1 mmol, 1.1 equiv (as a 1 M solution in THF) |

| Anhydrous Toluene | 5 mL |

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and P(t-Bu)₃ (8.1 mg, 0.04 mmol).

-

Add anhydrous toluene (3 mL) and stir for 10 minutes at room temperature.

-

Add the aryl bromide (1.0 mmol) and tert-butyl acetate (0.16 mL, 1.2 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add LiHMDS (1.1 mL of a 1 M solution in THF, 1.1 mmol) dropwise over 5 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism Visualization

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed α-arylation of ester enolates.

Caption: Simplified catalytic cycle for Pd-catalyzed α-arylation of esters.

Applications in Drug Development: A Case Study Perspective

The α-arylation of esters is a powerful tool for the synthesis of biologically active molecules. For instance, derivatives of α-aryl propionic acids are well-known NSAIDs.[6] The methodology described herein can be applied to the synthesis of novel analogs of these drugs, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles.

The introduction of a 3-fluorophenyl group, as facilitated by "Methyl 2-chloro-2-(3-fluorophenyl)acetate," is a common strategy in medicinal chemistry to enhance drug properties. The fluorine atom can participate in favorable interactions with biological targets and can block sites of metabolism, thereby increasing the drug's half-life.

Troubleshooting and Optimization

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | Inactive catalyst, poor quality base, wet solvent/reagents | Use fresh catalyst and base, ensure all solvents and reagents are anhydrous, rigorously maintain an inert atmosphere. |

| Sterically hindered substrate | Increase reaction temperature, use a more active catalyst system (e.g., different ligand), or consider using a zinc enolate.[1][9][10] | |

| Formation of side products (e.g., diarylation) | Excess base or prolonged reaction time | Use a slight excess of the ester, add the base slowly at low temperature, and carefully monitor the reaction to avoid over-reaction. |

| Decomposition of starting materials or product | Reaction temperature too high, incompatible functional groups | Run the reaction at a lower temperature, choose a milder base, or protect sensitive functional groups. |

Conclusion

The α-arylation of esters using reagents like "Methyl 2-chloro-2-(3-fluorophenyl)acetate" represents a robust and versatile strategy for the synthesis of valuable α-aryl ester building blocks. The protocols and considerations outlined in this guide provide a solid foundation for researchers in drug development and organic synthesis to apply this powerful transformation in their work. A thorough understanding of the reaction mechanism, careful attention to experimental detail, and systematic optimization are key to achieving high yields and purity in these coupling reactions.

References

-

Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. (2004, November 25). Organic Chemistry Portal. [Link]

-

Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 123(32), 7996–8002. [Link]

-

Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. ResearchGate. [Link]

-

Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(32), 7996-8002. [Link]

-

Hartwig, J. F., et al. (2003). Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions. The Hartwig Group. [Link]

-

Culkin, D. A., & Hartwig, J. F. (2008). Palladium-Catalyzed α-Arylation of Esters with Chloroarenes. Accounts of Chemical Research, 41(11), 1548-1559. [Link]

-

Dunn, T. B., & Buchwald, S. L. (2001). Palladium-Catalyzed Intramolecular α-Arylation of α-Amino Acid Esters. Journal of the American Chemical Society, 123(51), 12954-12955. [Link]

-

Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. Journal of the American Chemical Society, 124(42), 12557–12565. [Link]

-